Colchicine is a tricyclic alkaloid with a long history in the treatment of inflammatory conditions such as gout, familial Mediterranean fever (FMF), and other rheumatic diseases. Its therapeutic efficacy stems from its ability to disrupt microtubule assembly, which in turn modulates various cellular functions and inflammatory pathways. Despite its established use, the full scope of colchicine's mechanisms of action and potential applications in clinical medicine continues to be an area of active research147.
The primary mechanism of action of colchicine involves the disruption of tubulin, leading to the inhibition of microtubule polymerization. This affects a range of cellular processes including cell shape, signaling, division, migration, and transport. Colchicine's anti-inflammatory effects are attributed to its ability to inhibit neutrophil adhesion and migration, reduce superoxide production, and modulate inflammasome activation. It also affects the RhoA/Rho kinase (ROCK) pathway and the TNF-α-induced NF-κB pathway, which are critical in the inflammatory response169.
At the transcriptional level, colchicine alters the expression of genes involved in cell cycle regulation and inflammatory processes. This suggests that its anti-inflammatory effects may also be mediated through changes in gene expression, which could explain the delayed therapeutic effect in conditions like FMF2.
Furthermore, colchicine has been shown to have immunomodulatory effects, such as promoting antigen cross-presentation by dendritic cells, which could have implications for its use in immunotherapy and vaccine development3.
Colchicine is well-established in the treatment of acute gout flares and in the prevention of attacks in FMF. It works by suppressing monosodium urate crystal-induced inflammation and has been shown to be effective in preventing gout flares179.
Recent studies have highlighted the potential of colchicine in cardiovascular medicine, particularly in the treatment of atrial fibrillation (AF) and the reduction of cardiovascular events. Transcriptome analyses have revealed that colchicine affects pathways involved in AF, suggesting a multifactorial mechanism of action in this context5.
Beyond gout and FMF, colchicine has been used in a variety of other rheumatic diseases, including osteoarthritis, pericarditis, and Behçet's disease. Its anti-fibrotic activities and effects on endothelial function may contribute to its therapeutic benefits in these conditions14.
Colchicine has been reported to have neurotoxic effects, which have been attributed to its microtubule depolymerizing actions. Interestingly, it has also been identified as a competitive antagonist at human recombinant gamma-aminobutyric acid A (GABAA) receptors, indicating a potential direct interaction with the receptor/ion channel complex8.
Colchicine's anti-mitotic activity has sparked interest in its potential as an anti-cancer agent. Its interaction with tubulin and the consequent perturbation of microtubule dynamics make it a candidate for the development of new anti-cancer drugs, although its clinical use is limited by toxicity10.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: